Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a phenyl group, an ethenyl group, and a dimethyl-substituted oxazolidine ring. The molecular formula of this compound is C14H17NO3, and it has a molecular weight of approximately 247.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Unique due to its specific substitution pattern and functional groups.
2,2-Dimethyl-1,3-oxazolidine: Lacks the phenyl and ethenyl groups, resulting in different chemical properties.
3-Methyl-2-phenyl-1,3-oxazolidine: Similar structure but with a methyl group instead of an ethenyl group
Uniqueness
This compound is unique due to its combination of a phenyl group, an ethenyl group, and a dimethyl-substituted oxazolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other oxazolidine derivatives .
Properties
CAS No. |
921766-32-7 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-4-11-10-17-14(2,3)15(11)13(16)18-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
InChI Key |
UIMXPCZRNLQWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C=C)C(=O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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